N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzothiazole moiety linked to a thiophene ring, which is further connected to an ethoxybenzamide group.
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide are Gram-positive and Gram-negative bacterial strains . The compound has shown promising activity against Staphylococcus aureus .
Mode of Action
The compound interacts with its bacterial targets, leading to their inhibition
Biochemical Pathways
The compound affects the biochemical pathways of the targeted bacteria, leading to their inhibition
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied, and it has been found to have a favourable pharmacokinetic profile . .
Result of Action
The compound’s action results in the inhibition of the targeted bacteria, leading to their death . Specifically, the compound has shown bactericidal activity against Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenols with various reagents such as phosgene, chloroformates, or urea . The thiophene ring can be introduced through a Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . The final step involves the coupling of the benzothiazole-thiophene intermediate with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times . Additionally, the use of automated flow reactors can improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzothiazoles
Substitution: Various substituted benzamides
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial activity.
N’-(1,3-benzothiazol-2-yl)-arylamides: Studied for their antibacterial properties.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Evaluated for its anti-inflammatory and analgesic activities.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide stands out due to its unique combination of a benzothiazole and thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c1-4-26-16-11-9-15(10-12-16)20(25)24-22-19(13(2)14(3)27-22)21-23-17-7-5-6-8-18(17)28-21/h5-12H,4H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDOBIMOOMCCTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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